An In-Depth Technical Guide to 4-Phenoxyphenylacetic Acid: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 4-Phenoxyphenylacetic Acid: Properties, Synthesis, and Analysis
Abstract
4-Phenoxyphenylacetic acid (4-PPAA), a notable aromatic carboxylic acid, serves as a critical intermediate in the synthesis of various biologically active molecules. Its structural composition, featuring a phenoxy group attached to a phenylacetic acid backbone, imparts unique chemical reactivity and physical properties that are leveraged in pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of 4-PPAA, detailing its physicochemical properties, common synthetic methodologies, analytical characterization techniques, and essential safety protocols. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile compound.
Section 1: Core Physicochemical Properties
4-Phenoxyphenylacetic acid, also known as 2-(4-phenoxyphenyl)acetic acid, is a solid, white to pale yellow substance at room temperature.[1] The molecule's structure, which combines a flexible ether linkage with a reactive carboxylic acid group, dictates its physical and chemical behavior. This unique combination is instrumental in its role as a building block for more complex molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Key Identifiers and Physicochemical Data for 4-Phenoxyphenylacetic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-Phenoxyphenyl)acetic acid | [1] |
| CAS Number | 6328-74-1 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Linear Formula | C₆H₅OC₆H₄CH₂CO₂H | [3] |
| Molecular Weight | 228.24 g/mol | [2] |
| Appearance | White to pale yellow solid/flakes | [1] |
| Melting Point | 72-82 °C | [1] |
| Purity (Typical) | ≥ 97-99% (HPLC) | [1] |
| SMILES | OC(=O)Cc1ccc(Oc2ccccc2)cc1 | [3] |
| InChI Key | VARVNFDGRLLTCI-UHFFFAOYSA-N | [3] |
The carboxylic acid functional group makes 4-PPAA an acidic compound, enabling it to participate in typical acid-base reactions, such as salt formation with bases. Its aromatic nature, conferred by the two phenyl rings, influences its solubility, rendering it more soluble in organic solvents than in water. The ether linkage provides rotational flexibility, which can be a crucial factor in the binding of its derivatives to biological targets.
Section 2: Synthesis and Chemical Reactivity
The synthesis of 4-PPAA is a key step in the production of several pharmaceuticals. While multiple synthetic routes exist, a common and illustrative method involves the hydrolysis of its corresponding methyl ester.[4]
Protocol: Synthesis via Ester Hydrolysis
This protocol describes a standard laboratory-scale synthesis of 4-phenoxyphenylacetic acid from methyl 2-(4-phenoxyphenyl)acetate. The causality behind this choice is its high efficiency and the relative ease of purification of the final product.
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 4-phenoxyphenylacetate (1 equivalent) in ethanol (approx. 20 mL per gram of ester).
-
Saponification: Add a 1N aqueous sodium hydroxide (NaOH) solution (2 equivalents) to the solution. The NaOH acts as the catalyst for the hydrolysis of the ester bond.
-
Reaction: Stir the mixture at room temperature for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Acidify the remaining aqueous solution by adding 1N aqueous hydrochloric acid (HCl) until the pH is acidic. This protonates the carboxylate salt, causing the free acid to precipitate.[4]
-
Isolation: Collect the precipitated white solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[4]
Visualization: Synthetic Workflow
The following diagram illustrates the straightforward, two-stage process of hydrolysis followed by acidification.
Caption: Workflow for the synthesis of 4-PPAA via ester hydrolysis.
Section 3: Analytical Characterization
To ensure the identity and purity of synthesized 4-PPAA, a combination of spectroscopic and chromatographic techniques is employed. These methods provide a detailed "fingerprint" of the molecule.
Spectroscopic Fingerprint
While specific spectra for 4-PPAA are not publicly available in the search results, we can infer the expected signals based on its structure and data from closely related analogs like 4-hydroxyphenylacetic acid and 4-methoxyphenylacetic acid.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, and a broad singlet for the acidic proton of the carboxylic acid group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the unique carbon atoms, including the carbonyl carbon of the acid, the methylene carbon, and the various aromatic carbons.
-
IR (Infrared) Spectroscopy: Key absorption bands would include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch, and peaks corresponding to C-O (ether) stretching and C=C aromatic stretching.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of 4-PPAA, with typical commercial grades achieving ≥97-99%.[1] This protocol is a self-validating system as purity is determined by comparing the area of the main peak to the total area of all detected peaks.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-PPAA in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The acidic buffer is chosen to keep the carboxylic acid protonated, ensuring a sharp, symmetrical peak shape.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is selected due to the nonpolar nature of the molecule.
-
Flow Rate: A standard flow rate of 1.0 mL/min is used.
-
Detection: A UV detector set to a wavelength where the aromatic rings strongly absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Visualization: Analytical Workflow
Caption: Standard workflow for purity determination of 4-PPAA by HPLC.
Section 4: Biological Significance and Applications
4-Phenoxyphenylacetic acid is a versatile compound primarily recognized for its role in pharmaceutical and agrochemical development.[1]
-
Pharmaceutical Development: Its most significant application is as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] Phenylacetic acid derivatives, in general, are known to be building blocks for various pharmaceuticals.[5] Some structurally related compounds have been identified as ligands for gamma-hydroxybutyric acid (GHB) binding sites in the brain, suggesting potential neurological research applications.[6]
-
Agrochemicals: The compound is also used in the formulation of herbicides and pesticides.[1]
-
Biochemical Research: It is employed in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways.[1]
-
Cosmetic Formulations: Due to potential anti-inflammatory properties, it can be incorporated into skincare products.[1]
Visualization: Key Application Pathway
Caption: Major synthetic applications of 4-Phenoxyphenylacetic Acid.
Section 5: Safety and Handling
4-Phenoxyphenylacetic acid requires careful handling due to its hazardous properties. It is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[2]
Table 2: GHS Hazard Information
| Code | Hazard Statement | Classification | Source(s) |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 | [2] |
| H317 | May cause an allergic skin reaction | Skin Sensitization, Cat. 1 | [2] |
| H318 | Causes serious eye damage | Serious Eye Damage, Cat. 1 | [2] |
| H410 | Very toxic to aquatic life with long lasting effects | Aquatic Chronic, Cat. 1 |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields/faceshields), and a dust mask (e.g., N95 type).
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid dust formation and inhalation.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][9][11] Recommended storage temperature is between 0-8 °C.[1][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][12] Discharge into the environment must be avoided.[7]
References
-
CAS No : 6328-74-1 | Product Name : 4-Phenoxyphenylacetic Acid. Pharmaffiliates. [Link]
-
4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077. PubChem, NIH. [Link]
-
Safety Data Sheet: 4-methoxyphenylacetic acid. Chemos GmbH & Co.KG. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. [Link]
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